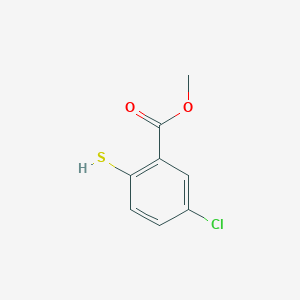

Methyl 5-chloro-2-mercaptobenzoate

Descripción

Propiedades

Fórmula molecular |

C8H7ClO2S |

|---|---|

Peso molecular |

202.66 g/mol |

Nombre IUPAC |

methyl 5-chloro-2-sulfanylbenzoate |

InChI |

InChI=1S/C8H7ClO2S/c1-11-8(10)6-4-5(9)2-3-7(6)12/h2-4,12H,1H3 |

Clave InChI |

VRBWQNKOHVYWTK-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=C(C=CC(=C1)Cl)S |

Origen del producto |

United States |

Synthesis and Isolation of Methyl 5-Chloro-2-Mercaptobenzoate: A Technical Guide to Anhydrous Esterification

Executive Summary

The esterification of bifunctional aromatic compounds, specifically those containing both a carboxylic acid and a free thiol (mercapto) group, requires strict chemoselectivity to prevent oxidative degradation. This whitepaper outlines the authoritative methodology for synthesizing from [1]. By leveraging a thionyl chloride-mediated in situ catalyst generation system, we establish a self-validating, anhydrous protocol that maximizes yield while preserving the integrity of the oxidation-prone thiol moiety[2]. This ester is a critical building block in the development of novel diarylthioethers and benzothiazepine-based therapeutics[3],[4].

Mechanistic Rationale: Overcoming Thiol Reactivity

The primary challenge in the esterification of 5-chloro-2-mercaptobenzoic acid (also known as 5-chloro-thiosalicylic acid) is the high reactivity of the C2-thiol group. Under standard aqueous acidic conditions (e.g., Fischer esterification using H2SO4 ), the generation of water as a byproduct can stall the equilibrium. More critically, the presence of moisture and trace oxygen accelerates the oxidative dimerization of the thiol into a disulfide bond (R-S-S-R).

To circumvent this, we employ thionyl chloride ( SOCl2 ) in anhydrous methanol .

-

Causality of Catalyst Choice: SOCl2 reacts exothermically with methanol to generate anhydrous hydrogen chloride (HCl) gas and sulfur dioxide ( SO2 ). This serves a dual purpose: it acts as a potent water scavenger, driving the esterification equilibrium entirely to the right, and it maintains a highly acidic, reducing environment that suppresses the formation of the nucleophilic thiolate anion, thereby preventing oxidative dimerization[2],[5].

Physicochemical Properties

To ensure accurate stoichiometric calculations and safe handling, the physicochemical properties of the reactant and target product are summarized below[6],[7].

| Property | Reactant: 5-Chloro-2-mercaptobenzoic acid | Product: Methyl 5-chloro-2-mercaptobenzoate |

| CAS Number | 20324-50-9 | 52948-10-4 |

| Molecular Formula | C7H5ClO2S | C8H7ClO2S |

| Molecular Weight | 188.63 g/mol | 202.66 g/mol |

| Physical State | Pale yellow to off-white powder | Liquid / Low-melting solid |

| Key Functional Groups | Carboxylic Acid (-COOH), Thiol (-SH) | Methyl Ester (-COOMe), Thiol (-SH) |

| Solubility | DMF, DMSO, Methanol | Ethyl Acetate, Dichloromethane, Methanol |

Reaction Pathway & Logical Flow

The following diagram illustrates the logical progression of the SOCl2 -mediated esterification, highlighting the in situ generation of the active catalyst and the subsequent transformation of the protonated intermediate.

Fig 1. SOCl2-mediated Fischer esterification workflow and in situ catalyst generation.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating workflow. Visual and physical cues at each step confirm the mechanistic integrity of the reaction.

Equipment & Setup

-

Apparatus: Flame-dried 250 mL round-bottom flask, magnetic stir bar, reflux condenser, and an argon balloon.

-

Causality for Argon: While the highly acidic environment suppresses thiolate formation, an argon atmosphere provides an absolute safeguard against atmospheric oxygen, ensuring zero disulfide byproduct formation.

Reagent Loading & Catalyst Generation

-

Loading: Add 5-chloro-2-mercaptobenzoic acid (10.0 g, 53.0 mmol) to the flask, followed by anhydrous methanol (100 mL). The mixture will appear as a cloudy suspension.

-

Cooling: Submerge the flask in an ice-water bath (0 °C) and stir for 10 minutes.

-

Activation: Dropwise add thionyl chloride ( SOCl2 ) (7.7 mL, 106.0 mmol, 2.0 eq) over 30 minutes via a pressure-equalizing dropping funnel.

-

Self-Validation Check: The controlled evolution of gas ( SO2 and HCl) confirms the active generation of the methanolic HCl catalyst. The slow addition controls the exotherm, preventing the premature volatilization of methanol.

-

Reflux & Reaction Monitoring

-

Heating: Replace the ice bath with a heating mantle. Heat the mixture to a gentle reflux (65 °C) for 12–16 hours.

-

Monitoring: As the reaction progresses, the suspension will transition into a clear, homogeneous solution. This physical change is a primary indicator of successful esterification, as the methyl ester is highly soluble in methanol compared to the starting acid.

-

TLC Confirmation: Analyze an aliquot via Thin Layer Chromatography (Hexanes:EtOAc 4:1). The target ester will migrate significantly higher (less polar) than the baseline-retained carboxylic acid.

Downstream Processing & Isolation

Fig 2. Phase-separation and purification logic for isolating the target methyl ester.

-

Concentration: Cool the mixture to room temperature and concentrate under reduced pressure. Causality: Removing methanol prior to aqueous workup prevents the formation of a single miscible phase or severe emulsions during extraction.

-

Neutralization: Dissolve the resulting residue in Ethyl Acetate (150 mL) and wash carefully with saturated aqueous NaHCO3 (2 x 50 mL).

-

Causality: Saturated NaHCO3 neutralizes residual HCl (evidenced by CO2 gas evolution) and deprotonates any unreacted 5-chloro-2-mercaptobenzoic acid, driving it into the aqueous layer. The target methyl ester remains in the organic phase.

-

-

Drying & Isolation: Wash the organic layer with brine (50 mL), dry over anhydrous Na2SO4 , filter, and evaporate the solvent to yield methyl 5-chloro-2-mercaptobenzoate as a high-purity product[8].

Analytical Validation

To confirm the structural identity of the synthesized methyl 5-chloro-2-mercaptobenzoate, perform 1H -NMR spectroscopy ( CDCl3 ). The successful transformation is definitively marked by the appearance of a sharp, three-proton singlet around δ 3.90 ppm, corresponding to the newly formed methoxy ( −OCH3 ) group, while the aromatic protons of the 5-chloro-substituted ring will appear between δ 7.20 and 7.90 ppm. The free thiol (-SH) typically appears as a distinct, exchangeable singlet around δ 4.0 - 4.5 ppm, confirming it has not been oxidized to a disulfide.

References

-

Journal of Medicinal Chemistry (ACS). "Novel Diarylthioether Compounds as Agents for the Treatment of Chagas Disease". Mechanistic applications of 5-chloro-2-mercaptobenzoic acid derivatives. URL:[Link]

- US Patent 3470168A. "2-substituted-4h-1,3-benzothiazin-4-one derivatives". Utilization of methyl 5-chloro-2-mercaptobenzoate in heterocyclic synthesis.

Sources

- 1. 5-CHLORO-2-MERCAPTOBENZOIC ACID CAS#: 20324-50-9 [m.chemicalbook.com]

- 2. d-nb.info [d-nb.info]

- 3. pubs.acs.org [pubs.acs.org]

- 4. US3470168A - 2-substituted-4h-1,3-benzothiazin-4-one derivatives - Google Patents [patents.google.com]

- 5. connectsci.au [connectsci.au]

- 6. lookchem.com [lookchem.com]

- 7. 52948-10-4|Methyl 5-chloro-2-mercaptobenzoate|BLD Pharm [bldpharm.com]

- 8. US3470168A - 2-substituted-4h-1,3-benzothiazin-4-one derivatives - Google Patents [patents.google.com]

A Technical Guide to the Solubility of Methyl 5-chloro-2-mercaptobenzoate in Common Organic Solvents

Abstract: The solubility of an active pharmaceutical ingredient (API) or key intermediate is a critical physicochemical parameter that influences every stage of the drug development lifecycle, from synthesis and purification to formulation and bioavailability. Methyl 5-chloro-2-mercaptobenzoate, a substituted aromatic thiol ester, presents a unique solubility profile governed by its distinct functional groups. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in common organic solvents. Eschewing a simple data sheet, this document delves into the theoretical principles of solubility, offers a predictive framework for solvent selection, and provides a detailed, field-proven experimental protocol for generating reliable and reproducible solubility data.

Physicochemical Characterization and Solubility Principles

Understanding the molecular structure of Methyl 5-chloro-2-mercaptobenzoate is fundamental to predicting its behavior in various solvents. The molecule's solubility is a direct consequence of the interplay between its different functional moieties and the intermolecular forces they can establish with solvent molecules.

Key Structural Features:

-

Aromatic Ring: The benzene ring is inherently nonpolar and contributes to solubility in solvents that can engage in van der Waals interactions.

-

Thiol Group (-SH): The mercapto group is a weak hydrogen bond donor and can participate in dipole-dipole interactions. Its presence suggests potential solubility in moderately polar and protic solvents.

-

Ester Group (-COOCH₃): The methyl ester group contains a polar carbonyl (C=O) which can act as a hydrogen bond acceptor, and the ester linkage itself contributes to the molecule's overall polarity.

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole, increasing the molecule's polarity compared to an unsubstituted analog.

The foundational principle governing solubility is that "like dissolves like."[1][2] This means a solute will dissolve best in a solvent that shares similar intermolecular forces. For Methyl 5-chloro-2-mercaptobenzoate, this implies a nuanced profile, as it possesses both polar and nonpolar characteristics.

Caption: Intermolecular forces governing the solubility of Methyl 5-chloro-2-mercaptobenzoate.

Predictive Framework for Solvent Selection

While precise quantitative data requires experimental determination, a qualitative prediction can guide initial solvent screening. Based on the molecule's structure, we can anticipate its solubility across a spectrum of common laboratory solvents.

Table 1: Predicted Qualitative Solubility of Methyl 5-chloro-2-mercaptobenzoate

| Solvent Class | Representative Solvents | Dominant Intermolecular Force | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Hydrogen Bonding, Dipole-Dipole | High | The hydroxyl group of alcohols can act as a hydrogen bond donor to the ester carbonyl and as an acceptor for the thiol proton. |

| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | Dipole-Dipole | High to Moderate | These solvents have strong dipoles that can interact with the polar functionalities of the solute. Lack of H-bond donation may limit solubility compared to protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | Dipole-Dipole (weak) | Moderate to Low | Ethers are less polar than ketones or alcohols. THF is generally a better solvent than diethyl ether due to its higher polarity. |

| Halogenated | Dichloromethane (DCM), Chloroform | Dipole-Dipole | Moderate | These solvents have moderate polarity and can effectively solvate the polar and nonpolar regions of the molecule. |

| Aromatic | Toluene, Benzene | van der Waals (π-stacking) | Moderate to Low | The aromatic ring of the solvent can interact favorably with the solute's benzene ring, but these solvents lack the polarity to effectively solvate the polar groups. |

| Aliphatic | Hexane, Heptane | van der Waals (London Dispersion) | Very Low | These nonpolar solvents cannot effectively overcome the solute-solute interactions of the more crystalline solid. |

Gold-Standard Experimental Protocol: Equilibrium Solubility Determination

To obtain definitive, quantitative solubility data, the shake-flask method is the most reliable and widely accepted technique.[1][3] This method measures the thermodynamic equilibrium solubility of a compound at a given temperature.

Causality Behind Experimental Choices

-

Why an excess of solid? Using an excess of the solute ensures that the solution becomes fully saturated at equilibrium. The presence of undissolved solid at the end of the experiment is a visual confirmation that saturation was achieved.[3]

-

Why 24-72 hours of agitation? Reaching thermodynamic equilibrium is a time-dependent process. Shorter incubation times may only yield kinetic solubility, which can be misleadingly high (in the case of supersaturation) or low. A 24-72 hour period is typically sufficient for most organic compounds to reach a stable equilibrium state.[1]

-

Why centrifugation and filtration? It is critical to analyze only the dissolved solute. Centrifugation pellets the majority of the undissolved solid, and subsequent filtration with a chemically inert syringe filter (e.g., PTFE) removes any remaining microscopic particles that could artificially inflate the measured concentration.[1]

-

Why HPLC for quantification? High-Performance Liquid Chromatography (HPLC) is a highly sensitive and specific analytical technique.[1] It allows for accurate quantification of the solute, even at low concentrations, and can separate the analyte from any potential impurities that may have leached from the solid material.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.[1]

Step-by-Step Methodology

Materials and Reagents:

-

Methyl 5-chloro-2-mercaptobenzoate (solid)

-

Selected organic solvents (HPLC grade)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and PTFE syringe filters (0.22 µm)

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

HPLC system with a suitable detector (e.g., UV-Vis)

Protocol:

-

Preparation of Saturated Solution: a. Add an excess amount of Methyl 5-chloro-2-mercaptobenzoate (e.g., 20-30 mg) to a glass vial. The exact mass is not critical, but it must be sufficient to ensure solid remains after equilibration. b. Accurately add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.

-

Equilibration: a. Place the vials on an orbital shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). b. Agitate the mixtures at a moderate speed for 48 hours to ensure equilibrium is reached.

-

Phase Separation and Sample Preparation: a. After equilibration, allow the vials to stand undisturbed at the set temperature for 30 minutes to let the solid settle. b. Centrifuge the vials for 15 minutes at a high speed (e.g., 10,000 rpm) to pellet the undissolved solid. c. Carefully withdraw a portion of the clear supernatant using a syringe. d. Filter the supernatant through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This is the saturated stock solution. e. Perform a precise serial dilution of the saturated stock solution with the same solvent to bring the concentration within the linear range of the HPLC calibration curve.

-

Quantification via HPLC: a. Prepare a series of standard solutions of Methyl 5-chloro-2-mercaptobenzoate of known concentrations in the solvent of interest. b. Analyze the standard solutions using an appropriate HPLC method to generate a calibration curve (Peak Area vs. Concentration). c. Analyze the diluted sample solution under the identical HPLC conditions.

-

Calculation and Reporting: a. Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample. b. Calculate the original concentration in the saturated solution by multiplying the result by the dilution factor. c. Express the final solubility in standard units, such as mg/mL or mol/L, and always report the temperature at which the measurement was made.

Safety Considerations

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Disposal: Dispose of chemical waste in accordance with local, regional, and national regulations.

Conclusion

While specific, pre-existing solubility data for Methyl 5-chloro-2-mercaptobenzoate is scarce in public literature, a robust understanding of its physicochemical properties allows for a strong predictive assessment. The compound is expected to exhibit the highest solubility in polar organic solvents, particularly protic solvents like methanol and ethanol, with moderate solubility in polar aprotic and halogenated solvents, and poor solubility in nonpolar aliphatic hydrocarbons. For definitive quantitative results, the detailed shake-flask protocol provided in this guide serves as a reliable, self-validating system for researchers to generate high-quality, reproducible data essential for advancing chemical and pharmaceutical development projects.

References

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. Pima Community College. [Link]

-

Solubility Testing of Organic Compounds. Scribd. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. University of Colorado Denver. [Link]

Sources

Methyl 5-chloro-2-mercaptobenzoate: Structural Analysis and Synthetic Utility in Drug Development

Executive Summary

As a Senior Application Scientist, I frequently encounter building blocks that dictate the success or failure of a synthetic route. Methyl 5-chloro-2-mercaptobenzoate (Systematic IUPAC: Methyl 5-chloro-2-sulfanylbenzoate) is one such highly versatile, bifunctional synthon extensively utilized in medicinal chemistry. Characterized by a nucleophilic thiol and an electrophilic methyl ester positioned ortho to each other on a chlorinated benzene ring, this molecule is a privileged intermediate for synthesizing complex heterocyclic scaffolds. It is predominantly used to construct benzothiophenes and benzothiazines—downstream derivatives that exhibit potent pharmacological activities, most notably as dual inhibitors of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX) [1].

Chemical Identity and Structural Causality

Understanding the physicochemical properties and the structural causality of Methyl 5-chloro-2-mercaptobenzoate is essential for optimizing reaction conditions and predicting its behavior in tandem sequences.

Table 1: Physicochemical Properties and Identifiers

| Property | Value |

| IUPAC Name | Methyl 5-chloro-2-sulfanylbenzoate |

| Common Name | Methyl 5-chloro-2-mercaptobenzoate |

| CAS Registry Number | |

| Molecular Formula | C8H7ClO2S |

| Molecular Weight | 202.66 g/mol |

| SMILES String | COC(=O)c1cc(Cl)ccc1S |

| Key Functional Groups | Methyl ester, Thiol (Mercaptan), Aryl chloride |

Structural Causality in Reactivity: The ortho-relationship between the thiol (-SH) and the methyl ester (-COOCH3) is the primary driver of the molecule's synthetic utility. The juxtaposition of a "soft" nucleophile (thiol) and a "hard" electrophile (ester) enables highly convergent tandem reaction sequences. The thiol group is easily deprotonated to form a thiolate anion, which readily attacks external electrophiles (e.g., alkyl halides). Following this intermolecular alkylation, the proximally located methyl ester serves as an internal electrophile. If the alkylating agent contains an active methylene group, a base-catalyzed intramolecular Dieckmann-type condensation easily closes the ring. Furthermore, the 5-chloro substituent inductively withdraws electron density, slightly increasing the acidity of the thiol while significantly enhancing the lipophilicity of the final drug candidate—a critical parameter for cellular membrane permeability.

Synthetic Utility and Experimental Protocol

A hallmark application of Methyl 5-chloro-2-mercaptobenzoate is its conversion into 3-hydroxybenzothiophene-2-carboxamide derivatives. These compounds are highly valued in drug development for their ability to disrupt leukotriene biosynthesis.

Protocol: Synthesis of 3-Hydroxy-5-chloro-N-(3-chlorophenyl)methylbenzothiophene-2-carboxamide

The following self-validating protocol is adapted from established patent literature () detailing the synthesis of 5-LOX inhibitors. Every step is designed to drive the equilibrium toward the fused bicyclic system.

Reagents and Materials:

-

Methyl 5-chloro-2-mercaptobenzoate (1.02 g, 0.005 mol)

-

N-(3-chlorophenyl)methylchloroacetamide (1.10 g, 0.005 mol)

-

Sodium methoxide (solid, 0.81 g, 0.015 mol, 3 eq.)

-

Anhydrous methanol (20 mL)

Step-by-Step Methodology & Causality:

-

Thiolate Formation: Dissolve Methyl 5-chloro-2-mercaptobenzoate (1.02 g) in 20 mL of anhydrous methanol under an inert atmosphere (nitrogen or argon).

-

Causality: Anhydrous conditions are strictly required to prevent the premature saponification (hydrolysis) of the methyl ester, which would destroy the internal electrophile needed for ring closure.

-

-

Base Activation: Add solid sodium methoxide (0.81 g) to the solution in a single portion. Stir for 15 minutes at room temperature.

-

Causality: Sodium methoxide acts as a strong base, deprotonating the thiol to generate the highly nucleophilic thiolate anion. The 3-equivalent excess ensures complete deprotonation and provides sufficient base for the subsequent cyclization step.

-

-

Thioether Alkylation: Slowly add N-(3-chlorophenyl)methylchloroacetamide (1.10 g) to the reaction mixture.

-

Causality: The thiolate undergoes a rapid SN2 nucleophilic substitution, displacing the chloride of the chloroacetamide to form a stable thioether intermediate.

-

-

Dieckmann-Type Cyclization: Heat the reaction mixture to reflux for 2-4 hours.

-

Causality: The excess sodium methoxide deprotonates the active methylene group (flanked by the sulfur atom and the amide carbonyl). The resulting carbanion attacks the adjacent methyl ester in an intramolecular Dieckmann-type condensation, ejecting methanol and closing the thiophene ring to yield the 3-hydroxybenzothiophene core.

-

-

Workup and Isolation: Cool the mixture, acidify with dilute HCl to precipitate the product, filter, and recrystallize from an appropriate solvent (e.g., ethanol/water).

Workflow for the synthesis of benzothiophene scaffolds via Dieckmann cyclization.

Pharmacological Context: 5-Lipoxygenase (5-LOX) Inhibition

The benzothiophene derivatives synthesized from Methyl 5-chloro-2-mercaptobenzoate are not merely structural curiosities; they are rationally designed inhibitors of the arachidonic acid cascade. Specifically, they target 5-lipoxygenase (5-LOX) , the key enzyme responsible for converting arachidonic acid into leukotrienes (LTA4, LTB4, LTC4)[1].

Leukotrienes are potent lipid mediators of inflammation and anaphylaxis. By inhibiting 5-LOX, these benzothiophene compounds effectively shut down the production of downstream pro-inflammatory mediators, offering therapeutic potential for conditions such as asthma, rheumatoid arthritis, and inflammatory bowel disease.

5-Lipoxygenase signaling pathway and targeted inhibition by benzothiophene derivatives.

References

- Tischler, A. N., Durette, P. L., Witzel, B. E., & Lanza, T. J. (1989). 5-methylthio-3-hydroxybenzo[b]thiophene-2-carboxamide derivatives as cyclooxygenase and lipoxygenase inhibitors (U.S. Patent No. 4,800,211). U.S. Patent and Trademark Office.

An In-depth Technical Guide to the Physicochemical Characterization of Methyl 5-chloro-2-mercaptobenzoate: Emphasis on Melting and Boiling Points

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction to Methyl 5-chloro-2-mercaptobenzoate

Methyl 5-chloro-2-mercaptobenzoate is a substituted aromatic ester with a molecular structure that suggests its potential as a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. The presence of a chloro group, a mercapto group, and a methyl ester on the benzene ring imparts a unique combination of reactivity and physicochemical properties. Understanding these properties, especially the melting and boiling points, is paramount for its purification, handling, and application in further synthetic transformations.

Chemical Structure:

Figure 1: Chemical structure of Methyl 5-chloro-2-mercaptobenzoate.

Physicochemical Properties: A Comparative Analysis

As of the latest literature review, specific experimental data for the melting and boiling points of Methyl 5-chloro-2-mercaptobenzoate are not publicly documented. However, we can infer its likely properties by examining closely related analogs.

| Compound Name | Structure | Melting Point (°C) | Boiling Point (°C) |

| Methyl 5-chlorosalicylate | Aromatic ring with Cl, OH, and COOCH₃ groups | 46-50[1] | 260.5 (at 760 mmHg)[1] |

| Methyl thiosalicylate | Aromatic ring with SH and COOCH₃ groups | Not available | 98 - 100 (at 2 mmHg)[2] |

| 5-Chloro-2-mercaptobenzothiazole | Heterocyclic compound with Cl and SH groups | 198-200[3] | Not available |

| 5-Chloro-2-methylbenzoic acid | Aromatic ring with Cl, CH₃, and COOH groups | 168-173[4] | Not available |

Analysis and Prediction:

-

Melting Point: The melting point is influenced by the strength of intermolecular forces and the efficiency of crystal lattice packing. The presence of the polar chloro and mercapto groups in Methyl 5-chloro-2-mercaptobenzoate will likely lead to a higher melting point than a non-substituted equivalent due to dipole-dipole interactions and potential hydrogen bonding from the thiol group. Compared to Methyl 5-chlorosalicylate, which has a hydroxyl group capable of stronger hydrogen bonding, the melting point of the target compound may be slightly lower. The high melting point of 5-Chloro-2-mercaptobenzothiazole is due to its rigid, planar heterocyclic structure which allows for efficient crystal packing.

-

Boiling Point: The boiling point is primarily determined by molecular weight and intermolecular forces. The addition of a chlorine atom and a mercapto group significantly increases the molecular weight compared to a simpler benzoate ester, which would elevate the boiling point. The boiling point of Methyl thiosalicylate at reduced pressure suggests a relatively high boiling point at atmospheric pressure. Therefore, it is anticipated that Methyl 5-chloro-2-mercaptobenzoate will have a boiling point significantly above 200°C at atmospheric pressure.

Experimental Determination of Melting and Boiling Points

To ensure the scientific rigor of any research involving Methyl 5-chloro-2-mercaptobenzoate, it is imperative to experimentally determine its physical properties. The following are standard, validated protocols for this purpose.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions to a liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Protocol:

-

Sample Preparation: A small amount of the dry, crystalline sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which typically consists of a heated block and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is the end of the range.

-

Purity Indication: A sharp melting range (0.5-1°C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

Figure 2: Workflow for Melting Point Determination.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Protocol for Micro-scale Determination:

-

Sample Preparation: A small volume (a few milliliters) of the liquid sample is placed in a test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is gently heated in a heating bath (e.g., an oil bath).

-

Observation of Bubbles: As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.

-

Cooling and Measurement: The heating is discontinued, and the liquid is allowed to cool slowly. The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Figure 3: Workflow for Micro-scale Boiling Point Determination.

Conclusion

While the precise melting and boiling points of Methyl 5-chloro-2-mercaptobenzoate remain to be experimentally determined and published, a reasoned estimation can be made based on the analysis of structurally similar compounds. This technical guide provides the foundational knowledge and detailed protocols necessary for researchers to accurately characterize this compound. The experimental determination of these physical constants is a critical step in verifying the purity and establishing the identity of Methyl 5-chloro-2-mercaptobenzoate, thereby underpinning the reliability of its use in subsequent scientific investigations.

References

Sources

The Reactivity Profile of Methyl 5-chloro-2-mercaptobenzoate: A Comprehensive Guide to Thiol-Directed Functionalization and Heterocyclic Synthesis

Executive Summary

Methyl 5-chloro-2-mercaptobenzoate (CAS: 52948-10-4) is a highly versatile bifunctional building block widely utilized in medicinal chemistry and materials science[1]. Featuring a highly nucleophilic thiol group flanked by an electrophilic ortho-methyl ester and an electron-withdrawing para-chloro substituent, this molecule serves as a premier precursor for complex heterocyclic scaffolds. This whitepaper provides an in-depth analysis of the thiol group's reactivity, detailing the mechanistic causality behind its transformations, and provides field-validated protocols for synthesizing benzothiophenes and benzothiazines.

Molecular Architecture and Electronic Profiling

The reactivity of the thiol (-SH) group in methyl 5-chloro-2-mercaptobenzoate is strictly governed by its electronic environment. Unlike simple aliphatic thiols or unsubstituted thiophenol, the reactivity here is modulated by two key aromatic substituents:

-

The para-Chloro Effect: The chlorine atom at position 5 exerts a strong inductive electron-withdrawing effect (-I) across the aromatic ring. This stabilizes the thiolate anion formed upon deprotonation, effectively lowering the pKa of the thiol group (estimated pKa ~5.5–6.0) compared to standard thiophenol (pKa 6.6). This makes the thiol readily deprotonated by mild to moderate bases.

-

The ortho-Ester Effect: The methyl ester at position 1 serves a dual purpose. Electronically, it further stabilizes the thiolate via resonance and inductive effects. Mechanistically, it acts as a proximate electrophilic trap. Once the thiol attacks an external electrophile (such as an α -halo ketone or amide), the resulting intermediate is perfectly positioned for an intramolecular nucleophilic acyl substitution, leading to rapid cyclization.

Caption: Electronic effects and core reactivity pathways of Methyl 5-chloro-2-mercaptobenzoate.

Core Reactivity Modalities of the Thiol Group

S-Alkylation: The Gateway Reaction

Because sulfur is a large, polarizable atom, the thiolate anion is a "soft" nucleophile. It exhibits exceptional chemoselectivity toward "soft" electrophiles, such as alkyl halides, particularly those activated by adjacent carbonyls (e.g., α -haloacetamides). The S-alkylation proceeds via a classic SN2 mechanism. The choice of base is critical; sodium methoxide (NaOMe) in methanol is optimal because it matches the ester group, preventing unwanted transesterification side products while being sufficiently basic to quantitatively generate the thiolate[2].

Tandem S-Alkylation/Cyclization: Heterocyclic Synthesis

The most valuable application of methyl 5-chloro-2-mercaptobenzoate is its use in tandem reactions to construct bicyclic pharmacophores.

Benzothiophene Formation: When reacted with an α -haloacetamide in the presence of an excess of strong base, the initial S-alkylation yields a thioether intermediate containing an active methylene group. The base deprotonates this methylene, which then attacks the adjacent ortho-ester carbonyl. The elimination of a methoxide leaving group yields a substituted benzo[b]thiophene-2-carboxamide. This scaffold is highly prized in the development of anti-inflammatory and analgesic agents[2].

Caption: Mechanistic pathway for tandem S-alkylation and cyclization to benzothiophenes.

Benzothiazine Formation: Alternatively, reacting the thiol with nitriles, isothiocyanates, or specific imines allows for the synthesis of 1,3-benzothiazin-4-ones. For example, the condensation of methyl 5-chloro-2-mercaptobenzoate with N-cyanopyrrolidine directly yields 6-chloro-2-(1-pyrrolidinyl)-4H-1,3-benzothiazin-4-one, a structural motif known for its antitubercular and acetylcholinesterase inhibitory activities[3][4][5].

Oxidative Dimerization

In the absence of electrophiles, the thiol is susceptible to oxidation. Exposure to atmospheric oxygen, iodine, or hydrogen peroxide rapidly converts the monomer into bis(2-methoxycarbonyl-4-chlorophenyl) disulfide. In synthetic workflows, this necessitates the use of degassed solvents or inert atmospheres (Argon/Nitrogen) when preserving the free thiol is required.

Quantitative Data Summary

The following table summarizes the key reaction parameters and expected outcomes for the primary transformations of the thiol group, demonstrating the robust nature of these protocols.

| Reaction Type | Reagents / Electrophile | Catalyst / Base | Solvent | Temp (°C) | Target Scaffold | Typical Yield |

| S-Alkylation & Cyclization | N-(3-chlorophenyl)methylchloroacetamide | NaOMe (3.0 eq) | Methanol | 25 - 65 | Benzothiophene | 55 - 65% |

| Condensation & Cyclization | N-cyanopyrrolidine | None (Autocatalytic) | Toluene | 110 (Reflux) | 1,3-Benzothiazine | 70 - 80% |

| Oxidative Dimerization | Atmospheric O2 or I2 | Mild Base ( Et3N ) | DCM / MeOH | 25 | Diaryl Disulfide | >90% |

| Cross-Coupling | Aryl Iodides | Pd(OAc)2 / Xantphos | Dioxane | 90 - 100 | Diaryl Thioether | 75 - 85% |

Validated Experimental Protocols

The following methodologies are designed as self-validating systems. Causality is built into the steps: phase changes (precipitation) and colorimetric shifts serve as internal indicators of reaction progress.

Protocol A: Synthesis of Benzothiophene Derivatives via Tandem Cyclization

Adapted from established pharmaceutical methodologies for anti-inflammatory agents[2].

Rationale: Methanol is chosen as the solvent to prevent transesterification of the methyl ester. An excess of NaOMe (3 equivalents) is required: one equivalent to deprotonate the thiol, one to deprotonate the active methylene of the intermediate, and one to drive the equilibrium of the final cyclization.

-

Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve 1.02 g (0.005 mol) of methyl 5-chloro-2-mercaptobenzoate in 20 mL of anhydrous methanol.

-

Activation: Slowly add 0.81 g (0.015 mol, 3.0 eq) of solid sodium methoxide to the stirring solution. Validation: The solution will turn slightly yellow, indicating the formation of the highly nucleophilic thiolate anion.

-

Alkylation: Add 1.10 g (0.005 mol) of N-(3-chlorophenyl)methylchloroacetamide in one portion.

-

Cyclization: Stir the reaction mixture at room temperature for 12 hours. Alternatively, reflux for 3 hours to accelerate the intramolecular attack on the ester.

-

Quenching & Isolation: Cool the reaction to room temperature and pour it into 50 mL of diethyl ether. Validation: The thermodynamic stability of the resulting benzothiophene causes it to precipitate out of the ether layer.

-

Purification: Collect the solid via vacuum filtration, wash with cold ether, and recrystallize from ethyl acetate to yield pure 3-hydroxy-5-chloro-N-(3-chlorophenyl)benzo[b]thiophene-2-carboxamide.

Caption: Standard experimental workflow for synthesizing benzothiophene derivatives.

Protocol B: Synthesis of 1,3-Benzothiazin-4-ones

Adapted from heterocyclic condensation pathways[5].

Rationale: Toluene is utilized to allow for high-temperature reflux, which provides the necessary activation energy for the condensation of the thiol with the cyano group, followed by the immediate cyclization with the ester.

-

Admixture: Combine 1.0 eq of methyl 5-chloro-2-mercaptobenzoate and 1.1 eq of N-cyanopyrrolidine in anhydrous toluene (0.2 M concentration).

-

Reflux: Heat the mixture to reflux (approx. 110°C) under a Dean-Stark trap (if water removal is necessary, though not strictly required for cyano-additions) for 5 to 8 hours. Validation: Monitor via TLC (Hexane:EtOAc 8:2); the disappearance of the UV-active starting material indicates complete S-addition.

-

Workup: Cool the mixture to room temperature. Wash the organic layer with a saturated aqueous solution of NaOH (3 x 30 mL) to remove any unreacted thiol, followed by brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO4 , filter, and concentrate under reduced pressure.

-

Purification: Purify the crude oil or solid via flash column chromatography to isolate the pure 6-chloro-2-(1-pyrrolidinyl)-4H-1,3-benzothiazin-4-one.

References

-

de Souza, J. M., et al. (2018). Synthesis and biological evaluation of benzothiazin-4-ones: a possible new class of acetylcholinesterase inhibitors. PMC / Taylor & Francis. Retrieved from[Link]

- S. M. Gadekar. (1969). 2-substituted-4h-1,3-benzothiazin-4-one derivatives. US Patent 3,470,168A.

- Tischler, A. N., et al. (1986). Substituted benzo[b]thiophene-2-carboxamides. US Patent 4,800,211A.

-

EAS Publisher. (2019). Synthesis of Some 1, 3 -Benzothiazine-4-ones as Potential Antitubercular Agent. Retrieved from[Link]

Sources

- 1. 52948-10-4|Methyl 5-chloro-2-mercaptobenzoate|BLD Pharm [bldpharm.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. easpublisher.com [easpublisher.com]

- 5. US3470168A - 2-substituted-4h-1,3-benzothiazin-4-one derivatives - Google Patents [patents.google.com]

The Strategic Application of Methyl 5-chloro-2-mercaptobenzoate in the Synthesis of Novel Anti-Inflammatory Agents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 5-chloro-2-mercaptobenzoate is a key chemical intermediate, strategically positioned for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides an in-depth exploration of its application, primarily focusing on its role as a precursor to potent anti-inflammatory agents. We will delve into the synthesis of advanced intermediates, including benzothiophene and benzothiazine scaffolds, and elucidate their mechanisms of action, with a particular emphasis on the inhibition of key enzymes in the inflammatory cascade, such as 5-lipoxygenase (5-LOX) and cyclooxygenase (COX). This guide offers detailed experimental protocols, structure-activity relationship (SAR) insights, and quantitative biological data to empower researchers in the rational design and development of next-generation therapeutics.

Introduction: The Versatility of the Mercaptobenzoate Scaffold

Sulfur-containing heterocyclic compounds are a cornerstone of modern medicinal chemistry, with prominent examples found in a wide array of approved drugs.[1][2] The benzothiophene and benzothiazine ring systems, in particular, are recognized as "privileged structures" due to their ability to interact with a multitude of biological targets.[3][4] These scaffolds are associated with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic properties.[3]

Methyl 5-chloro-2-mercaptobenzoate serves as an ideal starting material for accessing these valuable heterocyclic systems. The presence of three key functional groups—the methyl ester, the thiol, and the chloro substituent—provides a rich chemical handle for a variety of synthetic transformations. The thiol group is a potent nucleophile, readily participating in cyclization reactions, while the ester can be easily hydrolyzed or amidated to introduce further diversity. The chloro group at the 5-position offers a site for further modification and has been shown to influence the biological activity of the resulting compounds.[5][6]

This guide will focus on the derivatization of methyl 5-chloro-2-mercaptobenzoate into two principal classes of anti-inflammatory agents, providing the scientific rationale and detailed methodologies for their synthesis and evaluation.

Synthesis of Key Intermediates

Synthesis of Methyl 5-chloro-2-mercaptobenzoate

While commercially available, understanding the synthesis of the core intermediate is fundamental. The most common route involves the esterification of the corresponding carboxylic acid.

Experimental Protocol: Esterification of 5-chloro-2-mercaptobenzoic acid

-

Reaction Setup: To a solution of 5-chloro-2-mercaptobenzoic acid (1 equivalent) in methanol (10 volumes), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Extraction: Dilute the residue with water and extract with ethyl acetate (3 x 10 volumes).

-

Purification: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 5-chloro-2-mercaptobenzoate.

Synthesis of 3-Hydroxy-5-chlorobenzothiophene-2-carboxamide Derivatives

A key application of methyl 5-chloro-2-mercaptobenzoate is in the synthesis of benzothiophene derivatives, which have shown potent anti-inflammatory and analgesic properties. A notable example is the synthesis of 3-hydroxy-5-chloro-N-(3-chlorophenyl)methylbenzothiophene-2-carboxamide, as detailed in US Patent 4,800,211.

Experimental Protocol: Synthesis of 3-Hydroxy-5-chloro-N-(3-chlorophenyl)methylbenzothiophene-2-carboxamide

-

Reaction Setup: In a suitable flask, dissolve methyl 5-chloro-2-mercaptobenzoate (1.02 g, 0.005 M) in 20 ml of methanol.

-

Base Addition: Add solid sodium methoxide (0.81 g, 0.015 M) to the solution.

-

Alkylation: Follow with the addition of N-(3-chlorophenyl)methylchloroacetamide (1.10 g, 0.005 M).

-

Cyclization: The reaction mixture is stirred to facilitate the ring closure to the benzothiophene scaffold.

-

Purification: The final product is isolated and purified using standard techniques such as recrystallization or column chromatography.

DOT Language Diagram: Synthesis of a Benzothiophene Derivative

Caption: Synthetic pathway to a benzothiophene anti-inflammatory agent.

Synthesis of 2-Substituted-4H-1,3-benzothiazin-4-one Derivatives

Methyl 5-chloro-2-mercaptobenzoate is also a valuable precursor for the synthesis of 2-substituted-4H-1,3-benzothiazin-4-one derivatives, a class of compounds described as synthetic medicinals.[7]

Experimental Protocol: General procedure for the synthesis of 2-substituted-4H-1,3-benzothiazin-4-ones

A general synthetic approach involves the reaction of methyl 5-chloro-2-mercaptobenzoate with an appropriate nitrogen-containing reactant, such as an amidine or a related functional group, to construct the benzothiazine ring. The specific conditions can vary depending on the desired substituent at the 2-position.

DOT Language Diagram: Synthesis of a Benzothiazin-4-one Derivative

Caption: General synthetic route to benzothiazin-4-one derivatives.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

Inflammation is a complex biological response, and the arachidonic acid cascade is a central pathway in its mediation. Two key enzymes in this pathway, 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), are responsible for the production of pro-inflammatory lipid mediators, leukotrienes and prostaglandins, respectively.[8] Derivatives of methyl 5-chloro-2-mercaptobenzoate have demonstrated the ability to inhibit these enzymes, thereby exerting their anti-inflammatory effects.

Inhibition of 5-Lipoxygenase (5-LOX)

The benzothiophene derivative, 3-hydroxy-5-chloro-N-(3-chlorophenyl)methylbenzothiophene-2-carboxamide, has been shown to be a potent inhibitor of 5-LOX.[9] This inhibition reduces the production of leukotrienes, which are involved in attracting and activating inflammatory cells.

Inhibition of Cyclooxygenase (COX)

In addition to 5-LOX inhibition, the same benzothiophene derivative also exhibits inhibitory activity against cyclooxygenase.[9] This dual inhibition of both 5-LOX and COX is a highly desirable feature in an anti-inflammatory drug, as it can lead to a broader spectrum of activity and potentially a better safety profile compared to drugs that only inhibit one pathway.

Quantitative Biological Data

The following table summarizes the inhibitory activity of the benzothiophene derivative synthesized from methyl 5-chloro-2-mercaptobenzoate against 5-LOX and COX.

| Compound | Target Enzyme | Concentration | Percent Inhibition | Reference |

| 3-Hydroxy-5-chloro-N-(3-chlorophenyl)methylbenzothiophene-2-carboxamide | RBL-1 Cell 5-Lipoxygenase | 10 µg/ml | 83% | [9] |

| 2 µg/ml | 74% | [9] | ||

| 1 µg/ml | 58% | [9] | ||

| 0.5 µg/ml | 48% | [9] | ||

| Microsomal Ram Vesicular Gland Cyclooxygenase | 16.5 µM | 95% | [9] |

Structure-Activity Relationship (SAR) Insights

While specific SAR studies on 5-chloro-substituted benzothiophene and benzothiazine derivatives are an area of ongoing research, general principles can be inferred from the broader class of compounds.

-

Substitution on the Benzothiophene Ring: The nature and position of substituents on the benzothiophene ring can significantly impact activity. The presence of a halogen, such as the chloro group at the 5-position, can influence the electronic properties and lipophilicity of the molecule, thereby affecting its binding to the target enzyme.[5][6]

-

Amide Substituents: In the case of the benzothiophene-2-carboxamide derivatives, the substituent on the amide nitrogen plays a crucial role in determining potency and selectivity. Aromatic and substituted aromatic groups are often explored to optimize interactions with the active site of the target enzyme.

-

The 2-Position of Benzothiazin-4-ones: For the benzothiazin-4-one scaffold, the substituent at the 2-position is a key determinant of biological activity. A wide range of functionalities can be introduced at this position to modulate the pharmacological profile.

Experimental Protocols for Biological Assays

To facilitate further research and development, detailed protocols for the in vitro evaluation of 5-LOX and COX inhibition are provided below.

5-Lipoxygenase Inhibition Assay

This protocol is based on a fluorometric inhibitor screening kit.

-

Compound Preparation: Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Reaction Setup: In a 96-well white plate, add the test compound solution (typically 2 µl). Include wells for a solvent control and a known 5-LOX inhibitor (e.g., Zileuton) as a positive control.

-

Enzyme and Probe Addition: Prepare a reaction mix containing 5-LOX assay buffer, 5-LOX probe, and the 5-LOX enzyme. Add this mix to the wells containing the test compounds and controls.

-

Incubation: Incubate the plate at room temperature for 10 minutes.

-

Substrate Addition: Initiate the reaction by adding the 5-LOX substrate to all wells.

-

Data Acquisition: Immediately begin measuring the fluorescence at an excitation/emission of 500/536 nm in kinetic mode, recording data every 30 seconds.

-

Data Analysis: Calculate the rate of reaction for each well and determine the percent inhibition relative to the solvent control. IC50 values can be determined by plotting the percent inhibition against a range of inhibitor concentrations.

Cyclooxygenase Inhibition Assay

This protocol is a general method for measuring COX activity.

-

Reagent Preparation: Prepare solutions of Tris-HCl buffer (pH 8.0), hematin, L-epinephrine, and the COX-1 or COX-2 enzyme.

-

Enzyme Incubation: In a reaction tube, mix the Tris-HCl buffer, hematin, and L-epinephrine. Add the COX enzyme and incubate at room temperature for 2 minutes.[10]

-

Inhibitor Addition: Add the test compound solution to the enzyme mixture and pre-incubate at 37 °C for 10 minutes.[10]

-

Reaction Initiation: Start the enzymatic reaction by adding arachidonic acid.

-

Reaction Termination and Analysis: After a set time, stop the reaction and measure the amount of prostaglandin (e.g., PGE2) produced using a suitable method such as LC-MS/MS.[10]

-

Data Analysis: Calculate the percent inhibition by comparing the amount of prostaglandin produced in the presence of the inhibitor to that of a control without the inhibitor. IC50 values can be determined from a dose-response curve.[10]

Conclusion and Future Directions

Methyl 5-chloro-2-mercaptobenzoate has proven to be a versatile and valuable starting material for the synthesis of heterocyclic compounds with significant anti-inflammatory potential. Its utility in constructing benzothiophene and benzothiazine scaffolds that target key enzymes in the arachidonic acid cascade highlights its importance in drug discovery. The dual inhibition of 5-LOX and COX by derivatives of this compound is a particularly promising feature for the development of new anti-inflammatory therapies.

Future research in this area should focus on a more detailed exploration of the structure-activity relationships of 5-chloro-substituted derivatives to optimize potency and selectivity. Further investigation into the in vivo efficacy and pharmacokinetic properties of these compounds will be crucial for their translation into clinical candidates. The synthetic methodologies and biological evaluation protocols outlined in this guide provide a solid foundation for researchers to build upon in the quest for novel and effective anti-inflammatory drugs.

Sources

- 1. Frontiers | Inhibition of Soybean 15-Lipoxygenase and Human 5-Lipoxygenase by Extracts of Leaves, Stem Bark, Phenols and Catechols Isolated From Lithraea caustica (Anacardiaceae) [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-activity relationships of substituted benzothiophene-anthranilamide factor Xa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. US3470168A - 2-substituted-4h-1,3-benzothiazin-4-one derivatives - Google Patents [patents.google.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. IN VITRO 5-LOX INHIBITORY POTENTIAL AND ANTIOXIDANT ACTIVITY OF NEW ISOXAZOLE DERIVATIVES | bioRxiv [biorxiv.org]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Application Note: Protocol for the Synthesis of 5-Chloro-3-hydroxybenzo[b]thiophenes via Dieckmann-Type Condensation

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Core Building Block: Methyl 5-chloro-2-mercaptobenzoate (CAS: 52948-10-4)

Introduction & Mechanistic Rationale

The benzo[b]thiophene scaffold is a privileged pharmacophore in medicinal chemistry, forming the structural core of several FDA-approved therapeutics. Notable examples include the selective estrogen receptor modulator (SERM) raloxifene[1] and the 5-lipoxygenase inhibitor zileuton [2]. The introduction of a halogen atom—specifically a chlorine at the 5-position—significantly enhances the lipophilicity (LogP) and metabolic stability of the resulting drug candidates, preventing rapid oxidative degradation by hepatic cytochrome P450 enzymes.

Methyl 5-chloro-2-mercaptobenzoate serves as an ideal, highly reactive building block for the construction of these halogenated heterocycles [3]. This application note details a highly efficient, one-pot (two-stage) synthetic protocol to generate 2-aroyl-5-chloro-3-hydroxybenzo[b]thiophenes.

Causality in Reaction Design

The protocol relies on a sequential S-alkylation followed by an intramolecular Dieckmann-type condensation [4].

-

Stage 1 (Kinetic Control): The reaction is initiated at room temperature. Potassium hydroxide (KOH) deprotonates the highly acidic mercapto group. The resulting thiolate acts as a potent nucleophile, displacing the halide of an α -halo ketone (e.g., 2-bromoacetophenone) to form a thioether intermediate. Room temperature is strictly maintained to prevent premature, incomplete cyclization.

-

Stage 2 (Thermodynamic Control): Upon complete S-alkylation, excess KOH is added, and the thermal energy is increased to 60 °C. This drives the deprotonation of the newly formed methylene bridge, generating an enolate. The enolate undergoes an intramolecular nucleophilic attack on the adjacent methyl ester. Subsequent elimination of methanol and tautomerization yields the thermodynamically stable 3-hydroxybenzo[b]thiophene core.

Reaction Pathway Visualization

Mechanistic pathway for the one-pot synthesis of 5-chloro-3-hydroxybenzo[b]thiophenes.

Materials and Reagents

The following stoichiometry is optimized for a 10 mmol scale synthesis using 2-bromoacetophenone as the electrophile.

| Reagent | CAS Number | MW ( g/mol ) | Equivalents | Amount | Role |

| Methyl 5-chloro-2-mercaptobenzoate | 52948-10-4 | 202.66 | 1.0 | 2.03 g | Starting Material |

| 2-Bromoacetophenone | 70-11-1 | 199.04 | 1.0 | 1.99 g | Electrophile |

| Potassium Hydroxide (KOH) | 1310-58-3 | 56.11 | 1.0 + 2.5 | 0.56 g + 1.40 g | Base / Catalyst |

| Methanol (Anhydrous) | 67-56-1 | 32.04 | - | 30 mL | Solvent |

| Hydrochloric Acid (1M) | 7647-01-0 | 36.46 | Excess | ~40 mL | Quenching / Workup |

Note on Solvent Selection: Methanol is chosen because it easily dissolves both the organic precursors and the inorganic base. Furthermore, it matches the leaving group of the methyl ester, preventing transesterification side-reactions.

Experimental Protocol

This protocol is a self-validating system; colorimetric changes and precipitation events serve as physical checkpoints for reaction progression.

Step-by-step experimental workflow for the synthesis and isolation of the benzothiophene core.

Step-by-Step Methodology

Step 1: System Purging and Reagent Solubilization

-

Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Purge the system with inert Nitrogen ( N2 ) gas for 10 minutes. Causality: Mercaptans are highly susceptible to oxidative dimerization into disulfides (Ar-S-S-Ar) in the presence of atmospheric oxygen and base. An inert atmosphere is critical for high yields.

-

Dissolve Methyl 5-chloro-2-mercaptobenzoate (2.03 g, 10 mmol) and 2-bromoacetophenone (1.99 g, 10 mmol) in 30 mL of anhydrous methanol.

Step 2: S-Alkylation (Kinetic Phase)

-

Add the first portion of KOH (0.56 g, 10 mmol) to the stirring solution at room temperature (20–25 °C).

-

Stir the mixture under N2 for 1.5 hours.

-

Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate 4:1). The disappearance of the highly UV-active starting material and the formation of a less polar spot confirms the generation of the thioether intermediate.

Step 3: Dieckmann-Type Cyclization (Thermodynamic Phase)

-

Add the remaining excess of KOH (1.40 g, 25 mmol) directly to the flask.

-

Elevate the temperature to 60 °C using an oil bath.

-

Stir for 4 to 5 hours.

-

Validation Checkpoint: The solution will typically transition to a deep yellow or orange hue as the highly conjugated benzothiophene enolate forms.

Step 4: Quenching and Workup

-

Cool the reaction mixture to room temperature, then pour it into 100 mL of crushed ice water.

-

Slowly acidify the aqueous mixture with 1M HCl until the pH reaches ~3.0. Causality: The product exists as a soluble phenoxide-like salt in the basic medium. Acidification protonates the C3-oxygen, forcing the neutral (3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone to precipitate.

-

Extract the aqueous suspension with Ethyl Acetate ( 3×30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

Step 5: Purification

-

Recrystallize the crude yellow solid from a mixture of Ethanol/Water or purify via flash column chromatography (Hexane:Ethyl Acetate) to yield the pure product.

Analytical Characterization & Yield Optimization

Proper structural confirmation is required to ensure the cyclization occurred at the ester carbon rather than forming alternative side products. The expected analytical profile for (5-chloro-3-hydroxybenzo[b]thiophen-2-yl)(phenyl)methanone is summarized below:

| Parameter | Expected Result | Diagnostic Significance |

| Isolated Yield | 75% – 88% | Demonstrates the efficiency of the one-pot methodology. |

| Physical State | Yellow crystalline powder | Conjugation of the ketone with the benzothiophene core. |

| 1 H NMR ( CDCl3 ) | δ ~13.5 ppm (br s, 1H) | Critical: Confirms the presence of the C3-OH group (highly deshielded due to intramolecular hydrogen bonding with the C2-carbonyl). Exchanges with D2O . |

| 1 H NMR ( CDCl3 ) | δ 7.40 – 8.10 ppm (m, 8H) | Confirms the preservation of the 5-chloro-substituted aromatic ring and the phenyl appendage. |

| LC-MS (ESI+) | m/z [M+H] + ≈ 289.0 | Validates the exact mass and confirms the loss of methanol during cyclization. |

References

-

Liu, Y., et al. (2024). Raloxifene-driven benzothiophene derivatives: Discovery, structural refinement, and biological evaluation as potent PPARγ modulators based on drug repurposing. PubMed Central (PMC). URL:[Link]

-

Joshi, E. M., et al. (2004). In vitro metabolism of 2-acetylbenzothiophene: relevance to zileuton hepatotoxicity. PubMed Central (PMC). URL:[Link]

-

Guglielmi, P., et al. (2019). Benzo[b]tiophen-3-ol derivatives as effective inhibitors of human monoamine oxidase: design, synthesis, and biological activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1536-1548. URL:[Link]

Methyl 5-chloro-2-mercaptobenzoate: A Versatile Precursor for the Synthesis of Diverse Heterocyclic Scaffolds

For Immediate Release

Methyl 5-chloro-2-mercaptobenzoate has emerged as a important and versatile starting material in the field of heterocyclic chemistry. Its unique structural features, including a reactive thiol group and an ester functionality on a chlorinated benzene ring, provide a powerful platform for the construction of a wide array of heterocyclic systems. This guide offers an in-depth exploration of its application in synthesizing valuable heterocyclic compounds, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Methyl 5-chloro-2-mercaptobenzoate

The strategic placement of the chloro, mercapto, and methyl ester groups on the benzene ring makes methyl 5-chloro-2-mercaptobenzoate a highly sought-after precursor. The thiol group serves as a potent nucleophile, readily participating in cyclization reactions. The chloro substituent can influence the electronic properties of the ring and serve as a handle for further functionalization. The methyl ester provides a site for various chemical transformations, including hydrolysis, amidation, and reduction, further expanding the diversity of accessible heterocyclic structures. These features allow for the synthesis of privileged scaffolds in medicinal chemistry, such as benzothiazoles and thioxanthones, which are known to exhibit a broad spectrum of biological activities.

Synthesis of Benzothiazole Derivatives

Benzothiazoles are a prominent class of heterocyclic compounds with diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities.[1][2] Methyl 5-chloro-2-mercaptobenzoate serves as a key building block for the synthesis of functionalized benzothiazoles.

Mechanistic Rationale

The synthesis of benzothiazoles from methyl 5-chloro-2-mercaptobenzoate typically involves the reaction of the thiol group with a suitable electrophile containing a nitrogen atom, followed by an intramolecular cyclization. The presence of the electron-withdrawing chloro group can enhance the acidity of the thiol proton, facilitating its reaction with various electrophiles.

A common strategy involves the reaction with a compound containing a reactive carbonyl group and an adjacent leaving group, or a reaction with cyanogen halides. The initial nucleophilic attack by the thiolate on the electrophilic carbon is followed by a condensation reaction involving an amino group, leading to the formation of the thiazole ring.

Experimental Protocol: Synthesis of S-Substituted 5-Chloro-2-mercaptobenzothiazole Derivatives

This protocol details a general method for the S-alkylation of a related compound, 5-chloro-2-mercaptobenzothiazole, which can be conceptually adapted from the reactivity of methyl 5-chloro-2-mercaptobenzoate.

Materials:

-

5-Chloro-2-mercaptobenzothiazole (or a derivative from methyl 5-chloro-2-mercaptobenzoate)

-

Appropriate alkyl or acyl halide (e.g., 2-chloroethyl acrylate)[1]

-

Sodium bicarbonate (NaHCO₃) or other suitable base

-

Dimethylformamide (DMF)

Procedure:

-

Dissolve 5-Chloro-2-mercaptobenzothiazole (1.0 eq) and sodium bicarbonate (1.05 eq) in dimethylformamide at 60 °C.[1]

-

Add the desired alkyl or acyl halide (1.05 eq) dropwise to the solution.

-

Reflux the reaction mixture overnight.

-

After cooling, wash the mixture with a 5% aqueous solution of NaOH and extract with a suitable organic solvent (e.g., diethyl ether).

-

Separate the organic layer, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under vacuum to obtain the final product.[1]

Table 1: Representative S-Substituted Benzothiazole Derivatives and their Potential Applications

| Derivative | Reagent | Potential Application | Reference |

| 2-(2-(5-Chlorobenzothiazolyl)thio)ethyl acrylate | 2-chloroethyl acrylate | Polymerizable monomers | [3] |

| Ethyl 2-bromoisobutyrate adduct | Ethyl 2-bromoisobutyrate | Anti-platelet aggregation | [2] |

| 1-ω-chloroalkyl-4-arylpiperazine adduct | 1-ω-chloroalkyl-4-arylpiperazine | 5-HT1A and 5-HT2A receptor affinity | [2] |

Visualization 1: Synthetic Workflow for S-Substituted Benzothiazoles

Caption: General workflow for the synthesis of S-substituted benzothiazoles.

Synthesis of Thioxanthone Derivatives

Thioxanthones are another important class of sulfur-containing heterocycles with applications in photochemistry and medicinal chemistry.[4][5] Methyl 5-chloro-2-mercaptobenzoate can be utilized as a key precursor for the synthesis of thioxanthone scaffolds.

Mechanistic Insights

The synthesis of thioxanthones from methyl 5-chloro-2-mercaptobenzoate can be achieved through several routes. One common method involves an intramolecular Friedel-Crafts acylation. In this approach, the thiol group is first reacted with a suitable aromatic partner, often through a nucleophilic aromatic substitution or a coupling reaction, to form a diaryl sulfide intermediate. Subsequent treatment with a strong acid, such as concentrated sulfuric acid, promotes the cyclization of the ester group onto the adjacent aromatic ring, forming the tricyclic thioxanthone core.

Another approach involves the coupling of an aryne with methyl 5-chloro-2-mercaptobenzoate.[6] This reaction proceeds through a nucleophilic attack of the thiolate on the aryne intermediate, followed by an intramolecular cyclization.

Experimental Protocol: Synthesis of Thioxanthones via Intramolecular Cyclization

This protocol outlines a general procedure for the synthesis of thioxanthones starting from o-mercaptobenzoic acid, a related precursor.[4][7]

Materials:

-

o-Mercaptobenzoic acid (or a derivative from methyl 5-chloro-2-mercaptobenzoate)

-

Concentrated sulfuric acid (H₂SO₄)

Procedure:

-

Slowly add o-mercaptobenzoic acid (1.0 eq) to concentrated sulfuric acid with stirring.[7]

-

To this mixture, slowly add the aromatic compound (e.g., phenoxyacetic acid, 2.2 eq) over a period of 30 minutes, maintaining the temperature.[7]

-

Stir the reaction mixture at room temperature for a specified time (e.g., 2 hours), followed by heating (e.g., at 80 °C for 2 hours).[7]

-

After allowing the mixture to stand overnight, carefully pour it into boiling water.

-

The resulting precipitate is filtered, washed with water, and can be further purified by recrystallization.

Table 2: Examples of Thioxanthone Synthesis Conditions

| Starting Material | Aromatic Partner | Acid | Key Conditions | Product | Reference |

| o-Mercaptobenzoic acid | Benzene | H₂SO₄ (98%) | Stirring | Thioxanthone | [4] |

| o-Mercaptobenzoic acid | Phenoxyacetic acid | H₂SO₄ (98%) | Room temp, then 80°C | 2-(Oxy acetic acid) thioxanthone | [7] |

| Methyl thiosalicylate | Benzyne precursor | CsF | 65°C, 24h | Thioxanthone | [6] |

Visualization 2: Reaction Pathway for Thioxanthone Synthesis

Caption: General pathway for thioxanthone synthesis via intramolecular cyclization.

Conclusion and Future Perspectives

Methyl 5-chloro-2-mercaptobenzoate is a valuable and versatile precursor for the synthesis of a diverse range of heterocyclic compounds, most notably benzothiazoles and thioxanthones. The strategic positioning of its functional groups allows for a variety of synthetic transformations, leading to the creation of complex molecular architectures with significant potential in medicinal chemistry and materials science. Future research in this area will likely focus on the development of novel, more efficient catalytic systems for these transformations, as well as the exploration of new reaction pathways to access an even broader array of heterocyclic scaffolds. The continued investigation of the biological activities of the resulting compounds will undoubtedly lead to the discovery of new therapeutic agents.

References

-

National Center for Biotechnology Information.

-

BenchChem.

-

National Center for Biotechnology Information.

-

ResearchGate.

-

Biblioteka Nauki.

-

Google Patents.

-

ResearchGate.

-

Chemical Methodologies.

-

Oriental Journal of Chemistry.

-

ResearchGate.

-

PubMed.

-

HETEROCYCLES.

-

MDPI.

-

Royal Society of Chemistry.

-

ResearchGate.

-

BenchChem.

-

Royal Society of Chemistry.

-

MDPI.

-

Beilstein Journal of Organic Chemistry.

-

Chemistry & Chemical Technology.

Sources

The Strategic Utility of Methyl 5-chloro-2-mercaptobenzoate in the Synthesis of Novel Bioactive Compounds: Application Notes and Protocols

Introduction: Unveiling the Potential of a Versatile Benzene-Based Building Block

In the landscape of medicinal chemistry and drug discovery, the design and synthesis of novel heterocyclic scaffolds remain a cornerstone of innovation. Among the myriad of starting materials, substituted benzene derivatives with strategically placed reactive functional groups offer a powerful platform for constructing complex molecular architectures. Methyl 5-chloro-2-mercaptobenzoate is one such versatile, yet underexplored, building block. Its trifunctional nature—a nucleophilic thiol, an electrophilic ester, and a halogenated aromatic ring—presents a rich tapestry of synthetic possibilities for accessing a diverse range of bioactive molecules.

This technical guide provides an in-depth exploration of the synthetic utility of Methyl 5-chloro-2-mercaptobenzoate. We will delve into its logical application in the synthesis of potent antimicrobial and anticancer agents, drawing upon established reactivity principles of analogous compounds. The protocols detailed herein are designed to be robust and reproducible, offering researchers a solid foundation for their own investigations into novel therapeutics.

Core Synthetic Strategy: Leveraging the Thiol Nucleophilicity

The primary reactive center of Methyl 5-chloro-2-mercaptobenzoate is the thiol group, a potent nucleophile that can readily undergo S-alkylation, S-arylation, and cyclization reactions. This allows for the facile introduction of a wide variety of substituents, each capable of modulating the biological activity of the final compound.

Proposed Synthesis of the Core Synthon: Methyl 5-chloro-2-mercaptobenzoate

While not as commonly commercially available as its carboxylate or methoxy counterparts, Methyl 5-chloro-2-mercaptobenzoate can be synthesized through a multi-step process starting from 5-chlorosalicylic acid. A key step involves the conversion of a hydroxyl group to a thiol, a transformation that can be achieved via several established methods, such as the Newman-Kwart rearrangement followed by hydrolysis.

Application in the Synthesis of Bioactive Benzothiazoles

A primary application of this synthon is in the preparation of benzothiazole derivatives. The benzothiazole scaffold is a well-established pharmacophore present in numerous FDA-approved drugs and clinical candidates, exhibiting a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects[1]. The presence of a chlorine atom at the 5-position of the benzothiazole ring has been shown to enhance antibacterial activity[1].

Protocol 1: Synthesis of S-Substituted 2-Mercaptobenzothiazole Analogs

This protocol details the S-alkylation of a 2-mercaptobenzothiazole, a reaction that is directly analogous to the expected reactivity of Methyl 5-chloro-2-mercaptobenzoate. The resulting thioether linkage is a common motif in a variety of bioactive molecules.

Reaction Scheme:

Caption: S-Alkylation of Methyl 5-chloro-2-mercaptobenzoate.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve substituted 2-mercaptobenzothiazole (28 mmol) and sodium bicarbonate (28.5 mmol) in 10 mL of dimethylformamide (DMF) at 60 °C[2].

-

Addition of Alkyl Halide: To this solution, add the desired alkyl halide (e.g., 2-chloroethyl acrylate, 29 mmol) dropwise over 10 minutes[2].

-

Reaction: The reaction mixture is then refluxed overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is washed with a 5% aqueous solution of NaOH and extracted with diethyl ether[2].

-

Purification: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The final product can be purified by flash chromatography[2].

Expected Outcome and Characterization:

The S-alkylated products are typically oils or low-melting solids. Characterization should be performed using standard analytical techniques.

| Analytical Technique | Expected Observations |

| ¹H NMR | Appearance of new signals corresponding to the alkyl group protons. A downfield shift of the aromatic protons may be observed. |

| ¹³C NMR | Appearance of new signals for the alkyl carbon atoms. |

| IR Spectroscopy | Disappearance of the S-H stretching band (around 2550-2600 cm⁻¹) and the appearance of C-S stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the expected mass of the product. |

Application in the Synthesis of Compounds with Anticancer Potential

Derivatives of structurally similar compounds, such as 4-chloro-2-mercapto-5-methylbenzenesulfonamide, have been synthesized and screened for their antitumor activity against a panel of human tumor cell lines, with some compounds showing significant activity[3]. This suggests that derivatives of Methyl 5-chloro-2-mercaptobenzoate could also serve as precursors to novel anticancer agents.

Protocol 2: Synthesis of Thioether-Linked Benzamides

This protocol is adapted from the synthesis of N-phenethyl-5-chloro-2-methoxybenzamide and illustrates how the ester group of a derivative of Methyl 5-chloro-2-mercaptobenzoate can be converted to an amide, a common functional group in many pharmaceuticals[4].

Workflow for Bioactive Benzamide Synthesis:

Caption: Workflow for Benzamide Synthesis and Evaluation.

Step-by-Step Methodology:

-

Reaction Setup: A mixture of the S-alkylated methyl ester derivative (1 mole) and the desired primary or secondary amine (2 moles) is heated at approximately 125°C for several hours[4].

-

Reaction Monitoring: The reaction can be monitored by observing the evolution of methanol or by TLC analysis.

-

Purification: The excess amine and methanol are removed by distillation under reduced pressure to yield the N-substituted benzamide product[4]. Further purification can be achieved by recrystallization or column chromatography.

Evaluation of Biological Activity

Once synthesized, the novel compounds should be subjected to a battery of in vitro assays to determine their biological activity.

Antimicrobial Activity Screening

The antimicrobial activity of the synthesized compounds can be evaluated against a panel of pathogenic bacteria and fungi using standard methods such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the compounds against various cancer cell lines can be assessed using the MTT assay.

MTT Assay Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for an additional 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in DMSO.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.

Conclusion and Future Directions

Methyl 5-chloro-2-mercaptobenzoate is a promising and versatile building block for the synthesis of a wide array of potentially bioactive compounds. The protocols and strategies outlined in this guide provide a solid framework for researchers to explore the synthetic potential of this synthon. The inherent reactivity of its functional groups allows for the creation of diverse chemical libraries, which can then be screened for a range of biological activities. Future work should focus on the synthesis and evaluation of a broad portfolio of derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.

References

- Method for preparation of mercaptobenzoates. Google Patents.

-